Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate
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Overview
Description
Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate is an organic compound with the molecular formula C6H7F3O3. It is a colorless liquid known for its use as an intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate can be synthesized through the esterification of 4,4,4-trifluoro-2-methyl-3-oxobutanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the compound is produced using similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Produces trifluoromethyl carboxylic acids.
Reduction: Yields trifluoromethyl alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions involving ester substrates.
Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed as a catalyst in cyclization, oxidation, and halogenation reactions.
Mechanism of Action
The compound exerts its effects through its reactive ester functional group, which can undergo hydrolysis, oxidation, and reduction. These reactions are facilitated by the presence of the trifluoromethyl group, which enhances the compound’s reactivity. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
- tert-Butyl 4,4,4-trifluoroacetoacetate
- Ethyl 4,4,4-trifluoroacetoacetate
Uniqueness
Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate is unique due to its specific ester functional group and the presence of the trifluoromethyl group, which imparts distinct reactivity and stability compared to similar compounds .
Biological Activity
Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate is a compound of interest due to its unique trifluoromethyl group and potential biological activities. This article synthesizes current research findings on its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships.
Chemical Structure and Properties
This compound can be represented by the following structure:
This compound features a trifluoromethyl group that significantly influences its biological activity and physicochemical properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of trifluoromethyl-substituted compounds. For instance, a series of compounds including this compound were evaluated for their inhibitory effects on various cancer cell lines. The results indicated significant cytotoxicity against human promyelotic leukemia (HL60) and mouse T lymphocytic leukemia (EL4) cell lines.
Table 1: Anticancer Activity of Trifluoromethyl Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
3a | HL60 | 20.2 ± 1.7 |
3b | HL60 | 16.4 ± 1.8 |
3c | HL60 | 27.2 ± 1.3 |
3a | EL4 | 25.3 ± 0.9 |
3b | EL4 | 19.4 ± 2.0 |
3c | EL4 | 28.7 ± 2.0 |
The IC50 values indicate that compound 3b , which contains a para-fluoro substitution, exhibited the highest potency against HL60 cells compared to other analogs .
Structure-Activity Relationship (SAR)
The electron-withdrawing properties of the trifluoromethyl group play a crucial role in enhancing biological activity. Research has shown that modifying the substituents on the aromatic ring affects both lipophilicity and biological efficacy. For example, replacing methyl groups with trifluoromethyl groups in certain derivatives resulted in diminished antiproliferative activity due to increased hydrophobicity .
Table 2: Structure-Activity Relationship Insights
Substituent Type | Biological Activity | IC50 (μM) |
---|---|---|
Methyl | Moderate | ~7.1 |
Ethyl | Higher | ~7.5 |
Trifluoromethyl | Low | >200 |
These findings suggest that while trifluoromethyl groups can enhance certain properties, they may also hinder biological activity when overly hydrophobic .
Antimicrobial Activity
Beyond anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Trifluoromethyl compounds have been reported to possess significant antibacterial effects against strains such as E. coli and S. aureus, with some derivatives showing promising results in inhibiting fungal growth as well .
Case Studies
- Anticancer Efficacy : A study evaluating multiple trifluoromethyl derivatives found that certain modifications led to enhanced cytotoxic effects against several cancer cell lines, including MCF-7 and HepG2 cells.
- Antimicrobial Screening : Another investigation focused on the antimicrobial potential of trifluoromethyl pyrimidinone derivatives found notable activity against Mycobacterium tuberculosis, with low cytotoxicity against human liver cells .
Properties
Molecular Formula |
C6H7F3O3 |
---|---|
Molecular Weight |
184.11 g/mol |
IUPAC Name |
methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C6H7F3O3/c1-3(5(11)12-2)4(10)6(7,8)9/h3H,1-2H3 |
InChI Key |
SHOKQWOGRHPXTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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